2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide
Description
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Properties
IUPAC Name |
2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-5-15-6-8-17(9-7-15)26(2)33(27,28)20-10-11-32-21(20)23-24-22(25-31-23)16-12-18(29-3)14-19(13-16)30-4/h6-14H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPRLCPNQITJEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 3,5-dimethoxyphenyl group have been found to target reactive oxygen species (ros) generation in cancer cells. This suggests that the compound might also interact with ROS or related pathways.
Mode of Action
Similar compounds have been found to exert antitumor activity through ros-mediated apoptosis in cancer cells. This suggests that the compound might interact with its targets to increase ROS levels, leading to apoptosis in cancer cells.
Biochemical Pathways
The compound may affect the glutathione metabolism pathway, as similar compounds have been found to modulate the expression of genes involved in this pathway. This can lead to an increase in ROS levels and subsequent apoptosis in cancer cells.
Pharmacokinetics
The compound’s predicted boiling point is 5366±600 °C, and its predicted density is 1.306±0.06 g/cm3. These properties might influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Biological Activity
The compound 2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide is part of a class of oxadiazole derivatives that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.49 g/mol. The structure features a 1,2,4-oxadiazole ring , which is known for its pharmacological properties.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit notable anticancer properties. For instance, derivatives similar to the compound have shown effectiveness against various cancer cell lines, including:
- HepG2 (human liver cancer)
- A549 (human lung adenocarcinoma)
In vitro studies have demonstrated that these compounds can inhibit cell proliferation significantly. The IC50 values for related oxadiazole derivatives have been reported as low as 4.37 µM against HepG2 cells and 8.03 µM against A549 cells .
Anti-inflammatory Effects
The presence of the sulfonamide group in the compound suggests potential anti-inflammatory activity. Studies on oxadiazole derivatives have shown that they can act as cyclooxygenase (COX) inhibitors, which are crucial in mediating inflammatory responses. For example, certain derivatives demonstrated selective inhibition of COX-2 over COX-1, indicating a favorable safety profile with reduced gastrointestinal side effects .
Antimicrobial Properties
Oxadiazole derivatives have also been evaluated for their antimicrobial activities. Compounds similar to the one discussed have shown effectiveness against various pathogens, including bacteria and fungi. This broad-spectrum antimicrobial activity is attributed to their ability to disrupt microbial cell functions .
The mechanisms through which oxadiazole derivatives exert their biological effects include:
- Inhibition of DNA/RNA Synthesis : Some studies suggest that these compounds can interfere with nucleic acid synthesis, thereby hindering cancer cell replication .
- Enzyme Inhibition : The ability to inhibit key enzymes involved in inflammation and cancer progression (e.g., COX enzymes) is a critical aspect of their action .
- Targeting Kinases : The heteroatoms in the oxadiazole ring may interact with kinases involved in tumorigenesis, providing another layer of anticancer activity .
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives:
- A study involving a series of 1,3,4-oxadiazole derivatives showed promising anticancer activity with specific emphasis on their selectivity towards cancer cells over normal cells .
- Another investigation into the anti-inflammatory potential of these compounds revealed significant reductions in inflammation markers in animal models .
Data Table: Biological Activity Summary
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a sulfonamide group, an oxadiazole ring, and a thiophene moiety. The molecular formula is , with a molecular weight of approximately 429.5 g/mol. The presence of the oxadiazole ring is significant due to its known biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives similar to the target compound have shown significant growth inhibition in various cancer cell lines:
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H40 | 75.99 |
| 6h | MDA-MB-231 | 56.53 |
These findings suggest that the incorporation of the oxadiazole ring enhances anticancer activity, making this compound a candidate for further development in cancer therapeutics .
Anti-inflammatory Properties
The sulfonamide derivatives have been extensively studied for their anti-inflammatory effects. A related study synthesized various sulfonamide-based oxadiazole derivatives and evaluated their anti-inflammatory activity in vitro:
The results indicated that several compounds exhibited superior anti-inflammatory activity compared to standard drugs like diclofenac.
Photophysical Properties
Compounds with oxadiazole structures are also explored for their photophysical properties, which are crucial in developing organic light-emitting diodes (OLEDs) and other optoelectronic devices. The unique electronic properties imparted by the oxadiazole unit can enhance the efficiency of light emission.
Synthesis and Characterization
A study published in Molecules detailed the synthesis of related compounds via straightforward chemical transformations using commercially available reagents . The characterization was performed using techniques such as NMR and mass spectrometry to confirm the structural integrity of synthesized compounds.
In Silico Studies
In silico docking studies have been employed to predict the binding affinity of these compounds to various biological targets, including enzymes involved in inflammation and cancer progression . These computational approaches provide insights into potential mechanisms of action and guide further experimental design.
Q & A
Q. What are the standard synthetic routes for preparing 2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide?
The synthesis typically involves sequential functionalization of the thiophene-sulfonamide core. A common approach includes:
- Sulfonamide Formation : Reacting 3-(chlorosulfonyl)thiophene derivatives with 4-ethyl-N-methylaniline in the presence of a base (e.g., triethylamine) to form the sulfonamide moiety .
- Oxadiazole Cyclization : Coupling the intermediate with 3,5-dimethoxybenzamide via a nitrile intermediate, followed by cyclization using hydroxylamine under reflux conditions (e.g., ethanol, 80°C) to form the 1,2,4-oxadiazole ring .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (chloroform/petroleum ether) ensures purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions on the thiophene, oxadiazole, and aryl groups.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and stereoelectronic effects, as demonstrated in structurally related sulfonamide derivatives .
- HPLC-PDA : Assesses purity (>95% required for pharmacological studies) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens should focus on:
- Enzyme Inhibition : Test against kinases or phosphatases using fluorogenic substrates (e.g., ATPase activity assays).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Solubility and Stability : Measure logP values (octanol/water partitioning) and plasma stability via LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent Variation : Replace 3,5-dimethoxyphenyl with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate oxadiazole electrophilicity .
- Sulfonamide Modifications : Introduce heterocyclic amines (e.g., morpholine, piperazine) to enhance solubility and target affinity .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes with proteins like COX-2 or HDACs, guiding synthetic priorities .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Dose-Response Reproducibility : Validate assays across multiple labs using standardized protocols (e.g., CLSI guidelines).
- Metabolite Profiling : Identify active/degradation products via LC-MS/MS to explain discrepancies in potency .
- Orthogonal Assays : Confirm kinase inhibition via both radiometric (P-ATP) and fluorescence-based methods .
Q. How can reaction conditions be optimized to improve oxadiazole cyclization yields?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or ionic liquids to accelerate cyclization .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300W) while maintaining >80% yield .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track nitrile intermediate conversion and minimize byproducts .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
- Molecular Dynamics (MD) : Simulate binding persistence with targets (e.g., 50 ns trajectories in GROMACS) to assess therapeutic potential .
Methodological Considerations
Q. How to design a robust assay for evaluating this compound’s anti-inflammatory activity?
- In Vitro Models : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA.
- In Vivo Validation : Murine carrageenan-induced paw edema models with dose-ranging (1–50 mg/kg, oral) and COX-2 Western blotting .
- Control Compounds : Include celecoxib (COX-2 inhibitor) and dexamethasone for benchmark comparisons .
Q. What strategies mitigate solubility challenges during formulation?
- Co-Solvent Systems : Use PEG-400/water or cyclodextrin-based carriers to enhance aqueous solubility.
- Salt Formation : React with HCl or sodium bicarbonate to generate ionizable derivatives .
- Nanoencapsulation : Prepare PLGA nanoparticles (200–300 nm) via emulsion-solvent evaporation for sustained release .
Q. How to validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Monitor protein-ligand complex stability under heat stress via Western blotting.
- Fluorescence Polarization : Label the compound with BODIPY and measure binding to recombinant targets .
Data Contradiction Analysis
Q. How to address conflicting reports on cytotoxicity across cell lines?
- Cell Line Authentication : Verify STR profiles to rule out cross-contamination.
- Microenvironment Mimicry : Use 3D spheroid models instead of monolayers to better replicate in vivo conditions .
- Metabolic Profiling : Compare ROS generation and ATP levels to identify cell-specific resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
